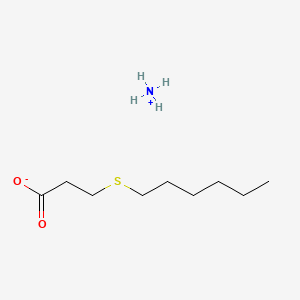
Propanoic acid, 3-(hexylthio)-, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(hexylthio)-, ammonium salt is a chemical compound that belongs to the class of organic compounds known as carboxylic acids and derivatives. This compound is characterized by the presence of a propanoic acid moiety substituted with a hexylthio group and an ammonium ion. It is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(hexylthio)-, ammonium salt typically involves the reaction of propanoic acid with hexylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The ammonium salt is then formed by neutralizing the resulting compound with ammonium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation. The final product is obtained in high purity and yield, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(hexylthio)-, ammonium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hexylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Propanoic acid, 3-(hexylthio)-, ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(hexylthio)-, ammonium salt involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The hexylthio group plays a crucial role in modulating the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, ammonium salt: Lacks the hexylthio group, resulting in different chemical properties and applications.
Hexylthiol: Contains the hexylthio group but lacks the propanoic acid moiety.
Propanoic acid, 3-(methylthio)-, ammonium salt: Similar structure but with a methylthio group instead of a hexylthio group.
Uniqueness
Propanoic acid, 3-(hexylthio)-, ammonium salt is unique due to the presence of both the propanoic acid and hexylthio groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various applications.
Properties
CAS No. |
126740-30-5 |
|---|---|
Molecular Formula |
C9H21NO2S |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
azanium;3-hexylsulfanylpropanoate |
InChI |
InChI=1S/C9H18O2S.H3N/c1-2-3-4-5-7-12-8-6-9(10)11;/h2-8H2,1H3,(H,10,11);1H3 |
InChI Key |
HGJJEWTYRJRJAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCCC(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















